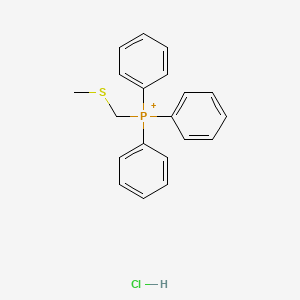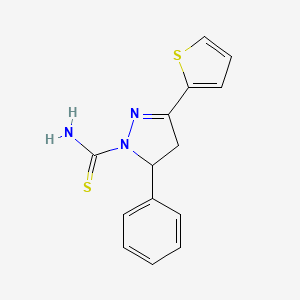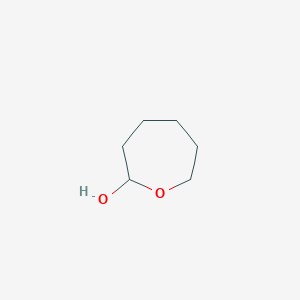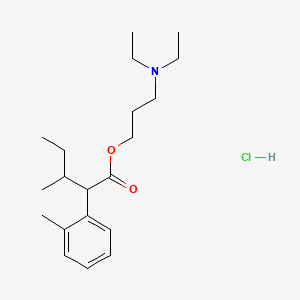
Methylsulfanylmethyl(triphenyl)phosphanium;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylsulfanylmethyl(triphenyl)phosphanium;hydrochloride is an organophosphorus compound with the molecular formula C20H20ClPS. It is a crystalline solid that is often used in organic synthesis and as a reagent in various chemical reactions. This compound is known for its role in the Wittig reaction, where it is used to convert carbonyl compounds into alkenes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methylsulfanylmethyl(triphenyl)phosphanium;hydrochloride can be synthesized through a reaction involving triphenylphosphine and methylsulfanyl chloride. The reaction typically takes place in an inert atmosphere, such as nitrogen, to prevent oxidation. The process involves the following steps:
- Dissolve triphenylphosphine in anhydrous acetone.
- Add methylsulfanyl chloride dropwise to the solution while maintaining the temperature at around 37°C.
- Stir the mixture for several hours to ensure complete reaction.
- Filter the resulting precipitate and wash it with anhydrous ether.
- Dry the product under vacuum to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified through recrystallization or other separation techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methylsulfanylmethyl(triphenyl)phosphanium;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenylphosphine oxide and other byproducts.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Triphenylphosphine oxide.
Reduction: Various phosphine derivatives.
Substitution: Compounds with different substituents replacing the methylsulfanyl group.
Applications De Recherche Scientifique
Methylsulfanylmethyl(triphenyl)phosphanium;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the Wittig reaction to synthesize alkenes from carbonyl compounds.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of cancer and other diseases.
Industry: It is used in the synthesis of various organic compounds and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism by which methylsulfanylmethyl(triphenyl)phosphanium;hydrochloride exerts its effects involves the formation of a phosphonium ylide intermediate. This intermediate is highly reactive and can undergo nucleophilic attack on carbonyl compounds, leading to the formation of alkenes. The molecular targets and pathways involved include interactions with enzymes and proteins, which can affect various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methoxymethyl(triphenyl)phosphanium chloride: Similar in structure but with a methoxy group instead of a methylsulfanyl group.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine.
Triphenylphosphine: The parent compound used in the synthesis of methylsulfanylmethyl(triphenyl)phosphanium;hydrochloride.
Uniqueness
This compound is unique due to its specific reactivity in the Wittig reaction and its ability to form stable ylides. This makes it a valuable reagent in organic synthesis, particularly for the formation of carbon-carbon double bonds.
Propriétés
Formule moléculaire |
C20H21ClPS+ |
|---|---|
Poids moléculaire |
359.9 g/mol |
Nom IUPAC |
methylsulfanylmethyl(triphenyl)phosphanium;hydrochloride |
InChI |
InChI=1S/C20H20PS.ClH/c1-22-17-21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1; |
Clé InChI |
CREBIKHUZHBYJU-UHFFFAOYSA-N |
SMILES canonique |
CSC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(1H-indol-3-yl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11957990.png)








![N-(5-(diethylamino)-2-{[4-(dimethylamino)phenyl]diazenyl}phenyl)urea](/img/structure/B11958034.png)

